Ortho-OCF₃/Br Arrangement Delivers Higher Calculated Molecular Complexity (197 vs. 185) Relative to the Para-OCF₃/Br Isomer
The target compound, 1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene (866632-64-6), carries the bromine ortho to the –OCF₃ group and the two fluorine atoms vicinal (C4–C5) to each other. Its closest structural isomer, 5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (115467-07-7), positions bromine para to –OCF₃ with fluorines meta to each other at C1 and C3. PubChem's computed molecular complexity index, which encodes structural features including branching, symmetry, and heteroatom arrangement, yields a value of 197 for the target versus 185 for the para isomer [1][2]. This ~6.5% higher complexity score reflects the less symmetric, sterically more congested environment around the reactive C–Br center in the target compound.
| Evidence Dimension | Calculated molecular complexity (Cactvs complexity index) |
|---|---|
| Target Compound Data | Complexity = 197 |
| Comparator Or Baseline | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS 115467-07-7): Complexity = 185 |
| Quantified Difference | Δ = +12 (target 6.5% higher complexity) |
| Conditions | Computed by Cactvs 3.4.6.11 / 3.4.8.24 as reported in PubChem; reflects topological and symmetry features |
Why This Matters
Higher molecular complexity in the same elemental formula translates to a more differentiated chemical space position, potentially offering distinct intellectual property landscapes and altered binding modes when the scaffold is elaborated into drug candidates.
- [1] PubChem CID 59842431. 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene. Complexity = 197. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/866632-64-6 View Source
- [2] PubChem CID 15219533. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. Complexity = 185. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/115467-07-7 View Source
